N-[(2,5-dimethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
N-[(2,5-Dimethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a synthetic thiazole-based carboxamide derivative. Its structure features:
- A thiazole core substituted at the 2-position with a 1H-pyrrol-1-yl group and at the 4-position with an isopropyl moiety.
- A carboxamide group at the 5-position, linked to a 2,5-dimethoxyphenylmethyl substituent.
This compound’s design leverages the thiazole scaffold’s versatility in drug discovery, with modifications aimed at optimizing physicochemical properties and target binding .
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-4-propan-2-yl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-13(2)17-18(27-20(22-17)23-9-5-6-10-23)19(24)21-12-14-11-15(25-3)7-8-16(14)26-4/h5-11,13H,12H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVUQVUURZQHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Pyrrole Moiety: The pyrrole ring can be introduced via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction, where the aromatic ring undergoes electrophilic substitution with an alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups on the aromatic ring or the thiazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of thiazole derivatives characterized by a thiazole ring, a pyrrole moiety, and a dimethoxyphenyl group. Its unique structure allows for various chemical interactions and biological activities.
Chemistry
Building Block for Synthesis :
N-[(2,5-dimethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide serves as a fundamental building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various organic reactions.
Reagent in Organic Reactions :
This compound can act as a reagent in several organic transformations, facilitating the synthesis of other valuable compounds.
Biology
Biological Activities :
Research has indicated that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains.
- Antiviral Effects : Preliminary investigations suggest activity against certain viral pathogens.
- Anticancer Potential : The compound has been explored for its ability to inhibit cancer cell proliferation.
Medicine
Therapeutic Applications :
The compound is being investigated for its therapeutic potential in drug development. It shows promise in treating:
- Infectious Diseases : Its antimicrobial and antiviral properties make it a candidate for further exploration in this field.
- Cancer Treatments : The anticancer properties indicate potential use in oncology.
Industrial Applications
This compound is also utilized in industrial processes:
Catalyst Development :
The compound may serve as a catalyst in various industrial chemical reactions, enhancing efficiency and selectivity.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
-
Formation of the Thiazole Ring :
This can be achieved through the Hantzsch thiazole synthesis by condensing α-haloketones with thioamides. -
Introduction of the Pyrrole Moiety :
The pyrrole ring can be introduced using the Paal-Knorr synthesis method. -
Attachment of the Dimethoxyphenyl Group :
This is often accomplished via Friedel-Crafts alkylation reactions.
Types of Reactions
This compound can undergo several types of chemical reactions:
-
Oxidation Reactions :
Using agents like potassium permanganate can lead to oxidized derivatives. -
Reduction Reactions :
Reducing agents such as lithium aluminum hydride may yield reduced forms of the compound. -
Substitution Reactions :
Both electrophilic and nucleophilic substitutions can occur on the aromatic or thiazole rings.
Molecular Targets
The compound may bind to enzymes or receptors within biological systems, modulating their activity and influencing various biochemical pathways such as:
- Signal Transduction
- Cell Cycle Regulation
- Apoptosis
Mechanism of Action
The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, inhibiting or modulating their activity.
Pathways Involved: It can affect various biochemical pathways, including signal transduction, cell cycle regulation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their differentiating features are summarized below:
*Estimated based on dimethylamino group’s polarity.
Substituent Impact Analysis :
Aromatic Ring Modifications: The 2,5-dimethoxyphenyl group in the target compound enhances electron-donating effects and polarity compared to the 4-methylphenyl group in , likely reducing logP and improving aqueous solubility.
Thiazole Core Modifications: 4-Isopropyl (target) vs. 4-propyl (): The branched isopropyl group may improve metabolic stability by sterically hindering oxidative degradation. 2-Pyrrole (target) vs.
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-[(2,5-dimethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered interest due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity
- Studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds containing thiazole rings have shown cytotoxic effects against various cancer cell lines such as MCF7 and NCI-H460. The specific activity of this compound against these lines requires further investigation but suggests potential therapeutic applications in oncology .
-
Anticonvulsant Activity
- Thiazole-based compounds have been noted for their anticonvulsant properties. For example, certain thiazole derivatives have been tested for their ability to inhibit seizures in animal models. The structure of this compound may confer similar properties, warranting further pharmacological evaluation .
- Anti-inflammatory Properties
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against MCF7 and NCI-H460 | |
| Anticonvulsant | Potential seizure inhibition | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Study: Anticancer Activity
A study by Wei et al. explored various thiazole derivatives for anticancer activity. Among them, a closely related compound demonstrated an IC50 value of 26 µM against A549 lung cancer cells. While specific data for this compound is not yet available, its structural similarities suggest it may exhibit comparable activity .
The precise mechanism of action for this compound is still under investigation. However, thiazoles are known to interact with multiple biological targets including enzymes and receptors involved in cell proliferation and inflammation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[(2,5-dimethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide?
- Methodology : Synthesis typically involves cyclocondensation of carbothioamide intermediates with activated carbonyl compounds. For example, thiazole ring formation can be achieved via reaction of pyrazole carbothioamides (e.g., 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide) with maleimide derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) . Cyclization is monitored by TLC, and intermediates are purified via recrystallization (ethanol/water mixtures) .
- Key intermediates : Pyrazole-carbothioamides and substituted maleimides are critical precursors for constructing the thiazole core .
Q. How is the structure of this compound confirmed experimentally?
- Spectroscopic techniques :
- FT-IR : Identifies functional groups (e.g., carboxamide C=O stretch ~1650–1700 cm⁻¹, thiazole C-S absorption ~650 cm⁻¹) .
- NMR : NMR confirms substitution patterns (e.g., 2,5-dimethoxyphenyl protons as singlet at δ 3.7–3.9 ppm; pyrrole protons as multiplet δ 6.5–7.0 ppm) .
- LCMS : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Solubility : Moderately soluble in DMSO and DMF, but poorly soluble in aqueous buffers. Pre-solubilization in DMSO (≤1% v/v) is recommended for biological assays .
- Stability : Degrades under prolonged UV exposure or acidic conditions. Store in amber vials at –20°C under inert gas (N₂/Ar) .
Advanced Research Questions
Q. How can reaction yields be optimized for the thiazole ring formation step?
- Approach :
- Catalyst screening : Use K₂CO₃ or Et₃N as bases to enhance nucleophilic attack during cyclization .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates vs. protic solvents (e.g., ethanol) .
- Computational design : ICReDD’s quantum chemical reaction path search methods predict optimal conditions (e.g., temperature, solvent) to reduce trial-and-error experimentation .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Case study : Anomalous NMR signals may arise from dynamic rotational isomerism in the 2,5-dimethoxyphenylmethyl group.
- Solutions :
- Variable-temperature NMR : Conduct experiments at 25°C vs. 60°C to observe coalescence of split peaks .
- DFT calculations : Compare computed chemical shifts (e.g., using Gaussian09) with experimental data to validate conformational preferences .
Q. What computational strategies predict the compound’s biological interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to target proteins (e.g., kinases). Key residues (e.g., ATP-binding pocket) interact with the thiazole-carboxamide moiety .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) to prioritize in vitro testing .
Q. How to analyze byproduct formation during large-scale synthesis?
- Analytical workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
